Octyl isooctanoate

Description

Contextualization within Ester Chemistry Research

Esters are derivatives of carboxylic acids and are integral to organic chemistry. solubilityofthings.comjove.com They are characterized by a structure where a hydrocarbyl group replaces the acidic hydrogen of a carboxylic acid. Octyl isooctanoate, with the systematic name 2-ethylhexyl octanoate (B1194180), is formed from the esterification of 2-ethylhexanol and octanoic acid.

A key area of research in ester chemistry is understanding how molecular structure dictates physical properties. aston-chemicals.com this compound is a branched-chain ester. This branching is a significant structural feature that imparts different physical and chemical properties compared to its straight-chain isomers. researchgate.net For instance, branched structures can physically block water from accessing the ester group, leading to greater hydrolytic stability. aston-chemicals.com Research into branched-chain fatty compounds is of high importance due to their attractive properties for use in cosmetics and lubricants. researchgate.net

The synthesis of esters, or esterification, is a foundational reaction in organic chemistry. jove.com The production of this compound is a practical example of these synthesis principles, often involving catalysts to improve reaction rates and yields, which remains an active area of research. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its versatile applications, which are a direct result of its chemical structure. Its branched nature contributes to properties like low viscosity and good stability, making it highly valuable. ontosight.ai

In the field of cosmetics and personal care, esters with medium-length carbon chains, such as this compound, are widely used as emollients. aston-chemicals.com They provide a less greasy feel compared to traditional oils and are effective at solubilizing other components like organic UV filters, making them beneficial for skin care and sun care formulations. aston-chemicals.com The unique properties of branched-chain esters make them suitable for use as emollients and moisturizers. ontosight.ai

Furthermore, this compound serves as a crucial component in the formulation of lubricants and greases. aston-chemicals.com Derivatives of similar branched-chain acids, like 2-ethylhexanoic acid, are used in creating greases and lubricants. researchgate.net The synthesis of alkyl-branched fatty compounds is particularly important for the lubricant industry. researchgate.net

The compound also finds application as a plasticizer and as an intermediate in various chemical syntheses, demonstrating its broad utility. aston-chemicals.comsolubilityofthings.com The continuous exploration of new catalytic systems and reaction pathways for ester synthesis underscores the ongoing relevance of compounds like this compound in driving innovation across different sectors of the chemical industry. researchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H32O2 |

| Molar Mass | 256.43 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~280-340 °C |

| Density | ~0.85 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84896-42-4 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

octyl 6-methylheptanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-11-14-18-16(17)13-10-9-12-15(2)3/h15H,4-14H2,1-3H3 |

InChI Key |

MPKKALFKYJGSJW-UHFFFAOYSA-N |

Canonical SMILES |

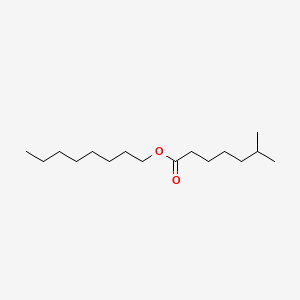

CCCCCCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Octyl Isooctanoate

Chemical Synthesis Routes

The production of octyl isooctanoate is primarily achieved through two main chemical pathways: direct esterification and transesterification. These methods are distinguished by their reactants, catalytic systems, and the specific conditions required to optimize the yield and purity of the final product.

Direct Esterification Processes

Direct esterification is a common method for synthesizing this compound. This process involves the reaction of isooctanoic acid with an alcohol, such as octanol (B41247), in the presence of a catalyst to form the ester and water. asianpubs.orgsciencemadness.org The removal of water is often necessary to drive the reaction towards completion.

A variety of catalysts can be employed for direct esterification, with solid acid catalysts and enzymes being prominent examples.

Solid Acid Catalysts : These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. google.com Examples include:

Ion-exchange resins : Resins like Amberlyst 15 have been effectively used to catalyze the esterification of acetic acid with n-octanol. asianpubs.org These resins are typically polystyrene-based materials with sulfonic acid functional groups. mdpi.comgoogle.comdupont.com

Sulfonated Carbon-Based Catalysts : A porous solid acid catalyst with a sulfonated carbon layer within a silica (B1680970) support has shown high activity in esterification reactions. google.com

Other Solid Acids : Materials like phenolsulfonic acid-formaldehyde (PSF) resin have demonstrated excellent performance in the esterification of fatty acids without the need for water removal. organic-chemistry.org A novel solid acid catalyst prepared from sodium alginate and metal chlorides has also been shown to be effective. researchgate.net

Enzymatic Catalysts (Lipases) : Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), offer a green and highly selective alternative for ester synthesis. mdpi.commdpi.comscielo.brnih.govrsc.org They can catalyze the direct esterification of an acid and an alcohol in a solvent-free system. nih.gov

Table 1: Catalytic Systems for Direct Esterification of this compound

| Catalyst Type | Specific Example | Key Advantages |

| Solid Acid Catalysts | ||

| Ion-Exchange Resin | Amberlyst 15 | Easy separation, reusability, good thermal stability. asianpubs.org |

| Sulfonated Carbon | Porous silica with sulfonated carbon layer | High concentration of acidic sites, large surface area. google.com |

| Other Solid Acids | Phenolsulfonic acid-formaldehyde (PSF) resin | High performance without water removal, reusable. organic-chemistry.org |

| Enzymatic Catalysts | ||

| Lipase | Novozym 435 (Candida antarctica lipase B) | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reactant molar ratio, catalyst loading, and reaction time.

Temperature : The reaction temperature influences the rate of esterification. For the synthesis of iso-octyl palmitate using a water-tolerant solid acid catalyst, the optimal temperature was found to be 150°C. asianpubs.org In enzymatic synthesis using Novozym 435 for octyl hydroxyphenylpropionate, the optimal temperature was 52.9°C. nih.gov

Molar Ratio of Reactants : An excess of one reactant, typically the alcohol, is often used to shift the reaction equilibrium towards the product. For iso-octyl palmitate synthesis, an isooctanol to palmitic acid molar ratio of 1.8:1 was optimal. asianpubs.org For the enzymatic synthesis of thymol (B1683141) octanoate (B1194180), a thymol to octanoic acid molar ratio of 1:4 was found to be optimal. mdpi.comresearchgate.net

Catalyst Loading : The amount of catalyst affects the reaction rate. An increase in catalyst loading generally leads to a higher conversion rate up to a certain point. For instance, in the esterification of acetic acid with n-octanol using Amberlyst 15, increasing the catalyst loading from 3% to 10% (w/w of acetic acid) increased the conversion of acetic acid. asianpubs.org

Reaction Time : The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions. For the synthesis of iso-octyl palmitate, a reaction time of 2.5 hours was found to be optimal. asianpubs.org

Transesterification Processes

Transesterification is another significant route for producing esters like this compound. This process involves the reaction of an ester with an alcohol in the presence of a catalyst, resulting in the exchange of the alkoxy group of the ester. scielo.org.co This method is commonly used in biodiesel production, where triglycerides are transesterified with a short-chain alcohol. nih.govpsu.edu

Both homogeneous and heterogeneous catalysts are employed in transesterification.

Homogeneous Catalysts : Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used. researchgate.netekb.eg These catalysts are highly effective but can be challenging to separate from the product mixture. scielo.org.co

Heterogeneous Catalysts : Solid catalysts are gaining prominence due to their ease of recovery and reuse. mdpi.com This includes various metal oxides and carbonates. scielo.org.co For instance, in the transesterification of palm oil, K2CO3 showed high efficiency. scielo.org.co N-heterocyclic carbenes have also been utilized as efficient nucleophilic organocatalysts for transesterification. researchgate.net

Enzymatic Catalysts (Lipases) : Lipases are also effective for transesterification, offering high selectivity under mild conditions. scielo.bropenmicrobiologyjournal.com

Table 2: Catalytic Systems for Transesterification

| Catalyst Type | Specific Example | Key Characteristics |

| Homogeneous Base | Potassium Hydroxide (KOH) | High reaction rates, but separation can be difficult. researchgate.netekb.eg |

| Heterogeneous Solid | Potassium Carbonate (K2CO3) | Reusable, environmentally friendly, efficiency varies with basicity. scielo.org.comdpi.com |

| Organocatalyst | N-heterocyclic carbenes | Highly efficient under mild conditions. researchgate.net |

| Enzymatic | Lipase | High selectivity, mild reaction conditions. scielo.bropenmicrobiologyjournal.com |

The optimization of transesterification involves careful control of several process variables to maximize the yield and purity of the desired ester.

Temperature : The reaction temperature affects the reaction rate. For biodiesel production via transesterification, temperatures are often in the range of 40-65°C. psu.edu

Molar Ratio of Reactants : An excess of the alcohol is typically used to drive the reaction to completion. For example, a 6:1 molar ratio of methanol (B129727) to soybean oil is common in biodiesel synthesis. unl.edu

Catalyst Concentration : The amount of catalyst is a critical factor. In the synthesis of fatty acid octyl esters from sunflower oil, the mass fraction of the catalyst was found to be a highly influential parameter. mdpi.com

Mixing : In two-phase liquid systems, such as the transesterification of triglycerides, efficient mixing is crucial to overcome diffusion limitations and increase the reaction rate. unl.edu

Alternative Synthetic Approaches

Beyond conventional methods, other synthetic strategies are employed to enhance the production of esters like this compound. These approaches often focus on improving reaction efficiency and minimizing procedural steps.

Advanced synthetic techniques encompass modern methods for creating complex organic and inorganic small molecules, often requiring specialized equipment and conditions. ku.dk These techniques include working under inert atmospheres, handling highly reactive reagents, and conducting reactions at extreme temperatures and pressures. ku.dk A core principle in modern organic synthesis is retrosynthetic analysis, a method used to design synthetic routes by breaking down a target molecule into simpler, readily available starting materials. accessscience.com This systematic approach helps in identifying the most feasible and economical pathway among several alternatives. accessscience.com Advanced techniques are crucial for multi-step syntheses where functional groups are added, changed, or removed to build the carbon framework of the target molecule. accessscience.comassets-servd.host The development of new synthetic routes, such as those for metal-organic frameworks (MOFs), utilizes advanced methods like electrochemical, microwave, mechanochemical, spray drying, and flow chemistry synthesis to enable large-scale production. rsc.org

Biocatalytic and Enzymatic Synthesis

Biocatalysis, particularly using enzymes like lipases, presents a green alternative to conventional chemical synthesis for producing esters. mdpi.com These methods operate under mild conditions and offer high specificity. uc.pt

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. jmbfs.orgwur.nl In non-aqueous environments, they can effectively catalyze synthesis reactions like esterification, making them ideal for producing octyl esters. jmbfs.orgwur.nl This enzymatic approach is increasingly favored in industries such as food and pharmaceuticals due to the production of natural-flavored products via a green route. begellhouse.com The synthesis of various octyl esters, including octyl acetate (B1210297), octyl formate (B1220265), and octyl oleate, has been successfully demonstrated using lipase-mediated esterification. begellhouse.commdpi.comnih.gov

To enhance their stability, reusability, and industrial applicability, lipases are often immobilized on solid supports. mdpi.com Immobilization prevents the enzyme from being consumed in the process and allows for easier separation from the reaction mixture, which can help reduce the economic burden associated with enzymatic synthesis. mdpi.comnih.gov

Commonly used supports include polymeric materials like polymethacrylate (B1205211) particles and octyl-agarose. nih.govmdpi.com For example, lipase from Thermomyces lanuginosus immobilized on polymethacrylate particles (TLL-PMA) has shown high activity in the synthesis of n-octyl oleate. nih.gov This immobilized system retained its full activity after twelve reaction cycles. nih.gov Another widely used commercial immobilized lipase is Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin. mdpi.comresearchgate.net This system has been effectively used in the synthesis of octyl formate and octyl ethanoate. mdpi.comresearchgate.net The reusability of Novozym 435 has been demonstrated over multiple cycles with minimal loss of activity, highlighting the efficiency of immobilized systems. begellhouse.commdpi.com

The efficiency of lipase-mediated esterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the yield and rate of reaction. Key parameters include temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent.

For the synthesis of various octyl esters, researchers have identified optimal conditions through systematic studies. The table below summarizes the optimized parameters from different studies on octyl ester synthesis.

Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Various Octyl Esters

| Ester Product | Lipase Used | Temperature (°C) | Acid:Alcohol Molar Ratio | Enzyme Conc. | Reaction Time | Max. Conversion (%) | Source |

|---|---|---|---|---|---|---|---|

| Octyl Acetate | Fermase CALB™ 10000 | 60 | 1:2 (Acetic Acid:n-Octanol) | 2% (w/v) | 4 h | 93.73 | begellhouse.com |

| Octyl Formate | Novozym 435 | 40 | 1:7 (Formic Acid:Octanol) | 15 g/L | Not Specified | 96.51 | mdpi.comnih.gov |

| n-Octyl Oleate | TLL-PMA | 45 | 1:1.5 (Oleic Acid:n-Octanol) | 10% (m/v) | 60 min | 95.1 | nih.gov |

Studies have shown that temperature plays a critical role; for instance, the optimal temperature for octyl acetate synthesis was 60°C, while for octyl formate and octyl oleate, it was 40°C and 45°C, respectively. begellhouse.commdpi.comnih.gov The molar ratio of the substrates also significantly influences the equilibrium of the reaction. An excess of one substrate, typically the alcohol, is often used to drive the reaction towards ester formation. begellhouse.commdpi.com Enzyme concentration is another key factor, with studies showing that conversion increases with enzyme loading up to a certain point, after which it may plateau or even decrease. mdpi.com For example, in octyl formate synthesis, the highest conversion was achieved with 15 g/L of Novozym 435. mdpi.com The use of a solvent-free system is often preferred to enhance the green credentials of the process, as demonstrated in the synthesis of octyl acetate and n-octyl oleate. begellhouse.comnih.gov

Lipase-Mediated Esterification for Octyl Esters

Solvent-Free Enzymatic Production

The enzymatic synthesis of esters, particularly in solvent-free systems, has garnered significant attention as an environmentally friendly alternative to conventional chemical methods. This approach typically utilizes lipases as biocatalysts to facilitate the esterification reaction between an alcohol and a carboxylic acid. While specific research on the solvent-free enzymatic production of this compound is not extensively detailed in publicly available literature, the synthesis of analogous octyl esters provides a strong basis for understanding the key parameters and expected outcomes for this reaction.

Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are frequently employed for their high catalytic activity and stability in organic media. mdpi.comcsic.es The reaction proceeds by the direct esterification of octanol with a carboxylic acid. In a solvent-free system, the reactants themselves serve as the reaction medium, which can lead to higher volumetric productivity and simpler downstream processing. rsc.org

Key factors influencing the yield and reaction rate in solvent-free enzymatic esterification include temperature, substrate molar ratio, enzyme concentration, and the removal of water, which is a byproduct of the reaction. nih.gov For instance, in the synthesis of other octyl esters like octyl acetate and octyl ferulate, temperatures often range from 30°C to over 90°C. nih.govmdpi.com The molar ratio of alcohol to acid is also a critical parameter that is optimized to drive the reaction towards product formation. researchgate.net

The removal of water is crucial for shifting the reaction equilibrium towards the synthesis of the ester. This is often achieved by conducting the reaction under vacuum or by passing a stream of dry air or nitrogen through the reaction mixture. rsc.org The reusability of the immobilized enzyme is another important aspect of this methodology, contributing to its economic viability. nih.gov

Detailed research findings on the solvent-free enzymatic synthesis of various octyl esters are summarized in the table below, illustrating the typical conditions and outcomes that could be expected for the synthesis of this compound.

| Ester Product | Enzyme | Substrates | Temperature (°C) | Reaction Time | Molar Conversion (%) |

| Octyl Acetate | Immobilized Rhizopus oryzae NRRL 3562 lipase | 2 M Octanol in Vinyl Acetate | 36 | 12 h | 92.35 |

| Octyl Ferulate | Novozym® 435 | Ferulic Acid and Octanol | 92.2 | 72 h | 93.2 |

| Octyl Formate | Novozym 435 | Formic Acid and Octanol (1:7 molar ratio) | 40 | Not specified | 80.71 |

| Thymol Octanoate | Candida antarctica lipase B (soluble) | Thymol and Octanoic Acid (1:4 molar ratio) | 50 | Not specified | High conversion |

This table presents data from the synthesis of various octyl esters to illustrate the general parameters of solvent-free enzymatic esterification. mdpi.comnih.govmdpi.comresearchgate.net

Chemoenzymatic Production Strategies

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to produce complex molecules that may not be readily accessible through purely enzymatic or chemical routes. semanticscholar.org This approach leverages enzymes to perform specific modifications on a substrate, which is then further transformed in one or more subsequent chemical steps. semanticscholar.org While a specific chemoenzymatic strategy for this compound is not described in the available literature, the principles of this methodology can be illustrated through examples involving similar compounds.

A common chemoenzymatic strategy involves the use of a lipase for a regioselective reaction, followed by a chemical modification of the product. For example, a lipase can be used to selectively hydrolyze a triester, like triacetin, to a di- or monoester. semanticscholar.org This enzymatically produced intermediate can then be subjected to a chemical reaction, such as oxidation, to create a new, more complex molecule. semanticscholar.org

Another chemoenzymatic approach involves the enzymatic synthesis of a core molecule, which is then chemically modified. For instance, an alkyl glycoside can be produced enzymatically and subsequently oxidized using a chemical catalyst system, such as laccase and TEMPO (2,2,6,6-tetramethylpiperidinyloxy), to create a surfactant with different properties. d-nb.info

These strategies highlight the potential for developing a chemoenzymatic route for this compound derivatives. For example, one could envision an enzymatic esterification to produce this compound, followed by a selective chemical modification of the octyl or isooctanoyl moiety to introduce new functional groups. This could lead to the synthesis of novel compounds with tailored properties for specific applications. The key advantage of the chemoenzymatic approach lies in its ability to perform highly selective transformations under mild conditions, often avoiding the need for complex protection and deprotection steps that are common in traditional organic synthesis. semanticscholar.org

Analytical Techniques for Octyl Isooctanoate Characterization and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. rroij.com For octyl isooctanoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is a gold standard for the identification and quantification of volatile and semi-volatile organic compounds. wikipedia.orgresearchgate.net

In GC, the sample is vaporized and separated into its components within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for structural elucidation. rroij.com By comparing the obtained mass spectrum with spectral libraries, the identity of this compound can be confirmed with high confidence.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. thermofisher.com Isotope-dilution GC-MS, where a labeled internal standard is used, can provide highly accurate and precise quantification by correcting for variations during sample preparation and analysis. nih.gov GC-MS is widely used in various fields, including environmental analysis and the detection of endocrine-disrupting chemicals. wikipedia.orgnih.gov

Spectroscopic Methods

Spectroscopic techniques are instrumental in determining the molecular structure and functional groups present in a compound. innovatechlabs.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgnih.govnih.gov The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. researchgate.net This absorption pattern provides a unique spectral fingerprint of the molecule. rroij.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735-1750 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C-H (Alkyl) | Bend | ~1375-1465 |

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, while the bands in the 2850-2960 cm⁻¹ region confirm the presence of the octyl and isooctyl alkyl chains. FTIR is a valuable tool for confirming the identity of this compound and for detecting the presence of certain impurities, such as alcohols or carboxylic acids, which would show characteristic O-H stretching bands. Studies have utilized FTIR to assess the efficacy of sunscreen agents, including the related compound octyl methoxycinnamate. nih.gov

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com The principle underlying this method is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a sample and the concentration of the absorbing species. bethunecollege.ac.in

For a compound like this compound, which is a saturated ester, it lacks extensive chromophores—the parts of a molecule responsible for absorbing light. bethunecollege.ac.inbspublications.net Consequently, it does not exhibit strong absorption in the standard UV-Vis range (above 250 nm). The absorption is primarily associated with the ester functional group, which undergoes n → π* transitions. upi.edumasterorganicchemistry.com These transitions are typically of low intensity and occur at shorter wavelengths. upi.edu

Research on similar saturated fatty acids and their esters indicates that their primary UV absorption occurs in the far-UV region, generally between 200 and 220 nm. nih.govanalis.com.my Quantitative analysis of such esters is often performed by monitoring the absorbance in this lower wavelength range. chemicalbook.com However, this can be challenging due to potential interference from solvents and other components that also absorb in this region. For quantitative purposes, it is crucial to select a solvent that is transparent in the target wavelength range and to establish a calibration curve using standards of known concentration. While specific quantitative studies focusing solely on this compound using UV-Vis spectroscopy are not prevalent in publicly accessible literature, the general approach for saturated esters would be applicable.

Table 1: Predicted UV-Visible Absorption Data for this compound

| Parameter | Expected Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~200-220 nm |

| Molar Extinction Coefficient (ε) | Low to moderate |

| Transition Type | n → π* |

This data is predicted based on the known spectroscopic behavior of saturated esters and is not derived from a direct experimental measurement of this compound.

Advanced Characterization Methodologies

For an unambiguous confirmation of the chemical structure of this compound, more sophisticated analytical techniques are required. These methods provide detailed information about the molecular framework, including the connectivity of atoms and the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic compounds. chemspider.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C (carbon-13), exhibit distinct magnetic properties when placed in a strong magnetic field. nih.gov By absorbing radiofrequency radiation, these nuclei generate signals at specific frequencies, known as chemical shifts, which are highly dependent on the local electronic environment of each atom within the molecule. wisc.edu

An NMR spectrum provides a wealth of information, including the number of different types of protons and carbons, their chemical environment, and how they are connected to each other. For this compound, both ¹H NMR and ¹³C NMR would be essential for confirming its structure.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Ethylhexyl 2-Ethylhexanoate (B8288628) (a common isomer of this compound)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| O-CH ₂ | 3.9 - 4.1 | Doublet of doublets |

| CH at branch | 2.2 - 2.4 | Multiplet |

| CH ₂ adjacent to C=O | 1.4 - 1.7 | Multiplet |

| CH ₂ in chains | 1.2 - 1.4 | Multiplet |

Note: These are predicted values based on known chemical shifts for similar structural motifs. The exact values can vary depending on the solvent and the specific isomer.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethylhexyl 2-Ethylhexanoate (a common isomer of this compound)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester carbonyl) | 175 - 178 |

| O-C H₂ | 65 - 68 |

| C H at branch | 45 - 50 |

| C H₂ in chains | 20 - 40 |

| C H₃ in chains | 10 - 15 |

Note: These are predicted values based on known chemical shifts for similar structural motifs. The exact values can vary depending on the solvent and the specific isomer.

Advanced Material Science Applications of Octyl Isooctanoate and Analogous Compounds

Role in Polymer Science and Engineering

The influence of these compounds in polymer science is multifaceted, ranging from initiating and controlling polymer chain growth to protecting the final product from degradation.

Certain octoate compounds are instrumental in catalyzing the formation of a wide array of polymers. Their catalytic activity is pivotal in producing materials with desired properties for various high-performance applications.

In the realm of resin and rubber systems, organometallic compounds analogous to octyl isooctanoate often play a co-catalytic role. For instance, in Ziegler-Natta polymerization, a process of significant industrial importance for producing polyolefins like polyethylene (B3416737) and polypropylene, a transition metal compound acts as the primary catalyst, while an organoaluminum compound serves as a co-catalyst. libretexts.orglibretexts.org These systems are highly effective for polymerizing α-olefins to achieve high linearity and stereoselectivity. libretexts.org The polymerization process is initiated by the formation of an alkene-metal complex at the active center of the catalyst. libretexts.orglibretexts.org

The selection of both the catalyst and co-catalyst is critical as it influences the stereoregularity of the resulting polymer, leading to either isotactic or syndiotactic structures. libretexts.org While Ziegler-Natta catalysts are highly effective for α-olefins and some dienes, their activity is limited with other monomers like vinyl chloride or acrylates, where they might initiate different types of polymerization. libretexts.org

The production of polyurethane (PU) and polyisocyanurate (PIR) foams relies heavily on catalysts to control the complex reactions involved. patchamltd.com These reactions include the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which must be carefully balanced to achieve the desired foam properties. epo.org Metal-based catalysts, including compounds like stannous octoate, are frequently used, often in combination with tertiary amine catalysts. patchamltd.com

In the formation of polyisocyanurate foams, a trimerization reaction (isocyanate polymerization) is essential, and this requires specific catalysts. patchamltd.com Potassium-based octoates are examples of trimerization catalysts that can be used in these systems. patchamltd.com The choice of catalyst is crucial for selectively promoting the gelling, blowing, or trimerization reactions to control the foam's structure and properties. epo.org Researchers are continually developing novel non-fugitive catalysts to reduce volatile organic compound (VOC) emissions from the final foam products. tosoh.co.jp

| Catalyst Type | Primary Function in PU/PIR Foams |

| Stannous Octoate | Gelling reaction catalyst patchamltd.com |

| Tertiary Amines | Blowing and gelling reaction catalysts patchamltd.comtosoh.co.jp |

| Potassium Octoates | Trimerization reaction catalyst for PIR foams patchamltd.com |

| Quaternary Ammonium Salts | Catalyst for both polyurethane and polyisocyanurate formation googleapis.com |

The catalyst system directly influences the polymerization kinetics, which in turn dictates the molecular weight, structure, and physical properties of the final polymer. researchgate.netnih.gov In ring-opening polymerization, for example, catalysts like stannous octoate can accelerate the reaction and allow for control over the molecular weight of the resulting polyesters. researchgate.net However, side reactions such as intermolecular transesterification, especially at high temperatures, can lead to a broader molecular weight distribution. researchgate.net

Plastic stabilizers are essential additives that protect polymers from degradation caused by environmental factors such as heat, light, and oxygen. eupegypt.com This protection is crucial during high-temperature processing and throughout the service life of the product, ensuring its durability and performance. eupegypt.comspecialchem.com

Polyvinyl chloride (PVC) is a widely used polymer that is thermally unstable at its processing temperatures. specialchem.comgoldstab.com When heated, PVC undergoes a chain reaction of dehydrochlorination, releasing hydrochloric acid (HCl), which further catalyzes the degradation process. specialchem.comgoldstab.com Heat stabilizers are therefore essential additives in PVC formulations. specialchem.com

Organotin compounds, such as octyltin (B230729) mercaptides, are highly efficient heat stabilizers for PVC. goldstab.comrepolyfine.com They work by neutralizing the released HCl, replacing unstable chlorine atoms in the polymer chain, and preventing oxidation. specialchem.com Other metal-based stabilizers, including calcium/zinc systems which can contain zinc octoate, are also used to improve color stability and are available in liquid or powder forms. specialchem.com The choice of stabilizer depends on factors like processing conditions, regulatory requirements, and the desired properties of the final product, such as excellent thermal stability, weather resistance, and chemical resistance. eupegypt.commade-in-china.com

| Stabilizer Type | Key Features in PVC Applications |

| Organotin (e.g., Octyl Tin Mercaptide) | High efficiency, excellent thermal performance, and color retention. goldstab.com |

| Calcium/Zinc-based (e.g., Zinc Octoate) | Improves color stability during processing and throughout the product's lifetime. specialchem.com |

| Lead Salts and Soaps | Cost-effective, offers exceptional long-term heat and light stability. specialchem.com |

| Mixed Metal Liquids (Ba, Cd, K, Zn octoates) | Versatile, provides moderate to high heat stability for flexible applications. goldstab.com |

Plastic Stabilization and Material Longevity

Mechanisms of Degradation Prevention in Polymer Systems

The integration of plasticizers, such as this compound, into polymer systems can significantly influence their long-term stability and resistance to degradation. While not primary stabilizers in the manner of antioxidants or UV absorbers, these ester compounds modify the physical properties of the polymer matrix, which in turn affects its susceptibility to various degradation pathways. plastics-technology.com

One of the principal mechanisms by which plasticizers can inhibit certain forms of degradation is through the enhancement of polymer flexibility. By inserting themselves between polymer chains, plasticizer molecules increase the free volume and reduce intermolecular forces, leading to a more pliable material. jinlichemical.comresearchgate.net This increased flexibility can mitigate the effects of mechanical stress. In rigid polymers, mechanical forces can lead to the formation of micro-cracks, which act as initiation sites for chemical and physical degradation. plastics-technology.com By making the material less brittle, plasticizers help the polymer dissipate mechanical energy without fracturing, thereby preserving its structural integrity. jinlichemical.com

However, the role of plasticizers in polymer degradation is complex. The same increase in free volume that enhances flexibility can also facilitate the ingress of environmental agents like oxygen and moisture into the polymer matrix. youtube.com This may accelerate thermo-oxidative and hydrolytic degradation processes, which often proceed via free-radical chain reactions. youtube.com Furthermore, the durability of the plasticized system is influenced by the permanence of the plasticizer itself. Over time, especially under exposure to heat or solvents, plasticizer molecules can migrate to the surface and leach out of the polymer. jinlichemical.com This loss of plasticizer leads to embrittlement, shrinkage, and a renewed susceptibility to stress-cracking, effectively reversing the initial benefits. jinlichemical.comspecialchem.com

Polymeric Material Formulation

In the formulation of polymeric materials, this compound functions as an external, or secondary, plasticizer. specialchem.com Unlike internal plasticizers, which are chemically bound to the polymer backbone as co-monomers, external plasticizers are additives that physically interact with the polymer chains without forming covalent bonds. hallstarindustrial.com This method of plasticization offers significant formulation latitude, allowing for the modification of a polymer's properties from semi-rigid to highly flexible simply by adjusting the additive concentration. specialchem.com

The primary function of incorporating an ester plasticizer like this compound is to increase the flexibility, workability, and distensibility of the polymer. hallstarindustrial.com This is achieved by reducing the polymer's glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. mdpi.commdpi.com The plasticizer molecules position themselves between the long polymer chains, acting as lubricants that allow the chains to slide past one another more easily. This separation reduces the strong intermolecular forces (van der Waals forces) that hold the chains together in a rigid structure. researchgate.net The result is a softer, more pliable material that is easier to process and has improved performance at low temperatures. nbinno.comhallstarindustrial.com

In the context of aqueous polymer dispersions, commonly known as latex systems, this compound and analogous esters play a critical role as coalescing agents. polarismarketresearch.comspecialchem.com Latex systems, which form the basis of many water-based paints and coatings, consist of discrete polymer particles stabilized in water. specialchem.com For these particles to form a continuous, durable film upon drying, they must fuse together in a process called coalescence. specialchem.comcoatingsworld.com

Many high-performance polymers used in coatings have a high glass transition temperature (Tg) to ensure the final film is hard and durable. pcimag.com Consequently, their Minimum Film Formation Temperature (MFFT)—the lowest temperature at which the latex particles will coalesce—is often above ambient application temperatures. pcimag.compcimag.com If a coating is applied below its MFFT, the particles will not fuse properly, resulting in a cracked, brittle, or powdery film with poor protective properties. coatingsworld.compcimag.com

This compound acts as a temporary plasticizer for the polymer particles. polarismarketresearch.comspecialchem.com As a hydrophobic ester, it preferentially partitions into the polymer phase rather than the water phase. coatingsworld.com There, it softens the polymer particles, effectively lowering their Tg and, consequently, the MFFT of the entire system. researchgate.netgoogle.com This allows the particles to deform and fuse into a homogeneous and continuous film even at lower application temperatures. pcimag.compcimag.com After the film has formed, the coalescing agent slowly evaporates, allowing the polymer to regain its original high Tg and the film to develop its final hardness and durability. pcimag.comgoogle.com

The table below illustrates the typical effect of a coalescing agent on the Minimum Film Formation Temperature (MFFT) of a model latex system.

| Coalescing Agent Level (% on Polymer Solids) | MFFT (°C) | Film Appearance at 5°C |

| 0% | 22°C | Cracked, Powdery |

| 3% | 10°C | Minor Cracking |

| 6% | < 5°C | Continuous, Clear Film |

| 9% | < 5°C | Continuous, Clear Film |

Application in Coatings and Paint Technologies

The performance of modern coatings, particularly water-based latex paints, is heavily reliant on specialized additives that control the film-formation process and stabilize the formulation. This compound and similar ester compounds are integral components in this field, primarily for their role in ensuring the transition from a liquid dispersion to a solid, functional film.

While this compound is crucial for the physical drying process of latex paints, it does not function as a "drier" in the traditional chemical sense. Chemical driers are typically metal-based catalysts that accelerate the oxidative cross-linking (curing) of alkyd or oil-based binders. Instead, the primary role of this compound in paint is as a coalescing agent, which is essential for the physical film formation as water evaporates. pcimag.comgoogle.com

As a dispersing agent, or more accurately a wetting agent, this compound can contribute to the initial stages of pigment dispersion. The process of incorporating solid pigments into a liquid paint vehicle involves three steps: wetting, grinding (disruption), and stabilization. chimia.chspecialchem.com For effective dispersion, the liquid medium must first wet the surface of the pigment particles, displacing adsorbed air and moisture. chimia.ch As an ester, this compound possesses a structure with both hydrophobic and more polar (ester group) regions, giving it surfactant-like properties. This allows it to lower the interfacial tension between the pigment surface and the polymer resin, facilitating the wetting process. chimia.chrajadditives.net While high-molecular-weight polymeric dispersants are typically used for the long-term stabilization of pigment particles against flocculation, compounds like this compound serve as effective aids in the initial wetting phase. specialchem.comspecialchem.com

The function of this compound as a coalescing agent has a direct and profound influence on the final performance and durability of a coating. polarismarketresearch.com The formation of a well-coalesced, continuous film is fundamental to achieving the coating's desired properties, including adhesion, gloss, scrub resistance, and barrier properties against moisture. pcimag.compaint.org Insufficient coalescence leads to a porous film with microscopic voids between particles, creating weak points that compromise the coating's ability to protect the substrate. paint.org

The selection and concentration of the coalescing agent are critical for optimizing durability. An efficient coalescent ensures complete film fusion across a wide range of temperatures and humidity conditions. pcimag.compcimag.com However, its impact on durability is also tied to its volatility. An ideal coalescent should remain in the film long enough to facilitate particle fusion but then evaporate completely so the film can achieve its intended hardness and block resistance (the resistance of a painted surface to sticking to another surface). pcimag.comgoogle.com

Integration in Specialized Chemical Formulations

Beyond its applications in polymers and coatings, this compound and analogous esters are valuable components in a variety of specialized chemical formulations, notably in metalworking fluids.

In metalworking fluids, which are used to cool and lubricate metal workpieces during machining operations like cutting and grinding, esters serve multiple functions. researchgate.netpsu.edu They are often used as lubricity improvers, particularly in synthetic and semi-synthetic water-based fluids. basf.com The polar ester group has an affinity for metal surfaces, forming a persistent lubricating film that reduces friction between the cutting tool and the workpiece. This leads to improved surface finish, extended tool life, and reduced energy consumption. researchgate.net

Esters can also function as emulsifiers or co-emulsifiers in soluble oil metalworking fluids, which are oil-in-water emulsions. psu.eduevonik.com Their amphiphilic nature helps to stabilize the emulsion, ensuring that the oil phase remains finely dispersed in the water phase. This stability is crucial for consistent performance in cooling and lubrication. evonik.com The properties of various components in metalworking fluids are summarized in the table below.

| Component Type | Primary Function(s) | Example Compound Class |

| Lubricity Improver | Reduce friction, prevent wear | Esters, Fatty Acids |

| Emulsifier | Stabilize oil-in-water emulsions | Fatty Acid Soaps, Ethoxylates, Esters |

| Corrosion Inhibitor | Prevent rust on workpiece and machinery | Amines, Carboxylic Acid Salts |

| Biocide | Control microbial growth | Isothiazolinones |

| Anti-foaming Agent | Prevent foam formation during operation | Silicones, Oleyl Alcohol |

Lubricating Agents and Fuel Additives Research

This compound, also known as 2-ethylhexyl 2-ethylhexanoate (B8288628), and its analogous compounds are subjects of research for their utility as lubricating agents and fuel additives. The branched structure of these esters imparts desirable properties such as low pour points and good thermal stability, making them suitable for various demanding applications.

As a lubricating agent, 2-ethylhexyl 2-ethylhexanoate is utilized for its emollient and friction-reducing properties in metalworking processes and as a component in synthetic lubricants. lookchem.combisleyinternational.com Research into analogous esters, such as those derived from 2-ethylhexanol, focuses on optimizing their performance as base oils for specialized fluids. For instance, the synthesis of 2-ethylhexyl esters for drilling fluid formulations has been optimized to yield a product with stable rheological properties at high temperatures. The properties of such a synthesized ester base oil demonstrate its viability as a high-performance lubricant.

| Property | Value |

|---|---|

| Purity (2-EH Content) | 77 wt. % |

| Kinematic Viscosity @ 40°C | 5 mm²/s |

| Kinematic Viscosity @ 100°C | 1.5 mm²/s |

| Flash Point | 170°C |

| Pour Point | -7°C |

| Specific Gravity | 0.854 |

In the realm of fuel additives, while this compound itself is not a primary focus, its structural analogs, particularly 2-ethylhexyl nitrate (B79036) (2-EHN), are extensively researched and used. 2-EHN is a common cetane improver added to diesel fuel to enhance combustion efficiency. alphachem.bizmdpi.com It functions by releasing free radicals during compression, which accelerates the oxidation process and shortens the ignition delay period. mdpi.com Research has quantified the effects of 2-EHN on the performance and emission characteristics of diesel engines, especially when blended with alternative fuels like 2-methylfuran (B129897) (2-MF). Studies show that the addition of 2-EHN to a diesel blend can improve brake thermal efficiency (BTE) and reduce brake-specific fuel consumption (BSFC). mdpi.com Furthermore, it has a significant impact on exhaust emissions, notably reducing nitrogen oxides (NOx), hydrocarbons (HC), and carbon monoxide (CO). mdpi.com However, some research indicates that 2-EHN can have a negative effect on the oxidative stability of diesel fuel. researchgate.net

| Parameter | Effect of 2-EHN Addition (up to 2.5%) |

|---|---|

| Brake Thermal Efficiency (BTE) | Increase by up to 7.1% |

| Brake-Specific Fuel Consumption (BSFC) | Reduction by up to 5.7% |

| Nitrogen Oxides (NOx) Emissions | Reduction by 9.20–17.57% |

| Hydrocarbon (HC) Emissions | Reduction by 7.93–21.59% |

| Carbon Monoxide (CO) Emissions | Reduction by 12.11–33.98% |

| Soot Emissions | Slight increase (but lower than pure diesel) |

Corrosion Inhibition Studies

Research into corrosion inhibition often focuses on the precursors and parent compounds of this compound rather than the ester itself. Specifically, 2-ethylhexanoic acid (2-EHA), a carboxylic acid used to synthesize the ester, is a well-documented corrosion inhibitor, particularly in automotive coolants and heat transfer fluids. bisleyinternational.combisleyinternational.com

The mechanism of 2-EHA as a corrosion inhibitor involves the formation of a protective layer on metal surfaces. bisleyinternational.com This film acts as a barrier, shielding the metal from corrosive elements in the environment, such as water and dissolved salts. bisleyinternational.com Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are used to dissolve polar metals in nonpolar substances, which is a key function in creating protective coatings and stabilizers. A patent for a corrosion-inhibiting heat transfer material specifies a formulation that includes 2-ethylhexanoic acid and its derivatives as preferred components due to their performance and commercial viability. google.com These organic acids are effective in protecting the various metals found within an engine's cooling system from deterioration. bisleyinternational.com

| Application Area | Function / Role | Reference |

|---|---|---|

| Automotive Coolants | Primary corrosion inhibitor to protect engine metals. | bisleyinternational.combisleyinternational.com |

| Heat Transfer Fluids | Key component in inhibitor packages for anti-freeze compositions. | google.com |

| Paints and Coatings | Forms metal soaps (driers) that contribute to protective films. | penpet.com |

| Lubricants | Raw material for lubricant additives that prevent corrosion. | bisleyinternational.com |

Surface Modification and Surfactant Research

Esters of 2-ethylhexanoic acid, including this compound, are recognized for their ability to improve the spreading and wetting behavior of formulations, which is a key characteristic of surface-active agents. researchgate.net While direct research on this compound as a primary surfactant is limited, analogous compounds containing an octyl (C8) hydrocarbon tail are widely studied for their surfactant properties. The octyl group provides the necessary lipophilic (hydrophobic) character for the molecule to orient at interfaces and reduce surface tension.

An example of an analogous anionic surfactant is Sodium octyl sulphate. It is noted for its wetting properties, high stability in concentrated salt and alkali solutions, and hydrotropic capabilities, meaning it can enhance the solubility of other substances. pcc.eu

Non-ionic surfactants featuring an octyl group, such as octylphenol (B599344) polyoxyethylene ethers (OPEO), are also a subject of significant research. Studies on the adsorption of OPEO surfactants on hydrophobic surfaces like anthracite coal demonstrate the mechanism of surface modification. The hydrophobic octylphenol group interacts strongly with the hydrophobic sites on the surface, while the hydrophilic polyoxyethylene chain extends into the aqueous phase. mdpi.com This action transforms the surface from hydrophobic to hydrophilic, enhancing its wettability. mdpi.com Research shows that the length of the hydrophilic chain influences the surfactant's adsorption capacity and its ability to form micelles that can modify the porosity of a substrate. mdpi.com

| Compound | Surfactant Type | Key Research Findings / Properties | Reference |

|---|---|---|---|

| Sodium octyl sulphate | Anionic | Effective wetting agent; stable in high-salinity and alkaline solutions; hydrotropic properties. | pcc.eu |

| Octylphenol polyoxyethylene ether (OPEO) | Non-ionic | Adsorbs onto hydrophobic surfaces, modifying them to be hydrophilic; enhances wettability. | mdpi.com |

Theoretical and Mechanistic Investigations

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating chemical processes at an atomic level, offering insights that are often difficult to obtain through experimental means alone. rsc.orgresearchgate.net These theoretical approaches are instrumental in predicting reaction outcomes, understanding complex molecular interactions, and accelerating the design of new catalysts and processes. rsc.orgresearchgate.net For Octyl isooctanoate, these methods can be applied to elucidate the intricate details of its formation and degradation and to understand the relationship between its structure and chemical behavior.

The synthesis of this compound, typically achieved through Fischer-Speier esterification of isooctanoic acid and 1-octanol (B28484), involves a well-established but complex reaction pathway that can be meticulously mapped using computational methods. The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model this entire reaction coordinate. escholarship.org These studies can calculate the energies of reactants, transition states, and products, thereby determining the activation energy barriers for each step. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics. escholarship.org

Similarly, computational models can elucidate degradation pathways, the most common of which is hydrolysis—the reverse of esterification. Molecular modeling can simulate the approach of a water molecule and its interaction with the ester's carbonyl group, either under acidic or basic conditions, to map the pathway for its cleavage back to isooctanoic acid and 1-octanol.

Structure-reactivity relationships explore how the chemical structure of reactants influences their reaction rates and equilibrium positions. In the chemistry of this compound, the branched nature of the isooctanoic acid component is a key structural feature. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical or biological properties, provide a framework for understanding these effects. wikipedia.orgnih.gov

The synthesis of this compound is influenced by both electronic and steric factors originating from its precursors. The branched alkyl chain of isooctanoic acid creates more steric hindrance around the carbonyl group compared to a linear carboxylic acid like n-octanoic acid. This increased steric bulk can impede the nucleophilic attack by 1-octanol, potentially leading to a slower reaction rate under identical conditions. Conversely, the electron-donating nature of the alkyl groups can subtly influence the reactivity of the carbonyl center. Computational models can quantify these steric and electronic effects to predict their impact on the esterification kinetics.

| Reactant Feature | Example Comparison | Primary Effect | Predicted Impact on Esterification Rate |

|---|---|---|---|

| Acid Structure (Sterics) | Isooctanoic Acid vs. n-Octanoic Acid | Steric Hindrance | Rate may be lower for isooctanoic acid due to increased bulk around the reaction center. |

| Alcohol Structure (Sterics) | 1-Octanol (Primary) vs. 2-Octanol (Secondary) | Steric Hindrance | Rate is significantly lower for secondary alcohols due to greater difficulty in accessing the electrophilic carbon. |

| Alcohol Nucleophilicity | 1-Octanol vs. Phenol | Electronic Effect | 1-Octanol is a stronger nucleophile, leading to a faster reaction rate compared to the less nucleophilic phenol. |

Rheological Studies in Formulations and Materials

Rheology is the study of the flow and deformation of matter, which is critical for characterizing and predicting the performance of cosmetic and pharmaceutical products. researchgate.net Emollients like this compound are key components of the oil phase in emulsions and significantly influence these properties.

Many cosmetic and pharmaceutical formulations, such as creams and lotions, are not simple liquids but complex, structured fluids that exhibit both viscous (liquid-like) and elastic (solid-like) properties. This dual nature is known as viscoelasticity. nih.gov Oscillatory rheology is used to measure these properties, primarily through two key parameters: the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov

A formulation where G' > G'' behaves more like a solid gel, retaining its structure at rest. When an emollient like this compound is introduced into such a system, it acts as a plasticizer within the oil phase. It can disrupt the networked structure formed by emulsifiers, polymers, or waxes, leading to a decrease in the storage modulus (G') and an increase in the formulation's fluidity. This makes the product feel less stiff and more spreadable.

The addition of this compound to an emulsion typically leads to a reduction in viscosity and yield stress. As a low-viscosity oil, it dilutes the internal phase and can weaken the flocculated network of oil droplets that contributes to the product's structure. This results in a product that is easier to pour from a container and spread onto the skin. The extent of this effect is dependent on its concentration; higher levels of this compound will generally lead to a more pronounced decrease in viscosity and structural integrity. nih.gov

| This compound Conc. (% w/w) | Apparent Viscosity (Pa·s at 10 s⁻¹) | Yield Stress (Pa) | Storage Modulus, G' (Pa) | Sensory Perception |

|---|---|---|---|---|

| 0% (Base Formulation) | 35.0 | 40.5 | 850 | Thick, Stiff |

| 5% | 22.5 | 25.0 | 550 | Creamy, Spreadable |

| 10% | 14.0 | 12.5 | 300 | Light, Easily Absorbed |

| 15% | 8.5 | 5.0 | 150 | Very Light, Runny |

Mechanistic Insights into Catalytic Activity

The synthesis of this compound is a catalyzed reaction, with the choice of catalyst dictating the reaction mechanism, conditions, and efficiency. Both acid catalysts and enzymes (lipases) are commonly employed, each operating through a distinct mechanistic pathway.

The classic method for ester synthesis is the Fischer-Speier esterification, which utilizes a strong Brønsted acid like sulfuric acid or a solid acid catalyst such as a sulfonic acid-functionalized resin. mdpi.combcrec.id The catalytic cycle begins with the protonation of the carbonyl oxygen of isooctanoic acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic 1-octanol. This leads to the formation of a key tetrahedral intermediate. A series of proton transfers follows, ultimately resulting in the elimination of water and the regeneration of the acid catalyst, yielding the ester. mdpi.commdpi.com

Alternatively, enzymatic catalysis using lipases offers a greener and more specific route to ester synthesis. nih.govmdpi.com Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are highly efficient biocatalysts for esterification in non-aqueous media. The most widely accepted mechanism for lipase catalysis is the "ping-pong bi-bi" mechanism. The process is initiated by the acylation of the lipase's active site—specifically, the serine residue in the catalytic triad—by isooctanoic acid, forming a covalent acyl-enzyme intermediate and releasing a molecule of water. In the second step, this intermediate is deacylated by 1-octanol, which attacks the acyl group to form this compound and regenerate the free enzyme for the next catalytic cycle. researchgate.net

| Mechanistic Step | Acid Catalysis (Fischer-Speier) | Enzymatic Catalysis (Lipase) |

|---|---|---|

| Activation | Protonation of the carboxylic acid's carbonyl oxygen by H⁺. | Formation of an acyl-enzyme intermediate at the serine active site. |

| Nucleophilic Attack | Attack by the alcohol (1-octanol) on the activated carbonyl carbon. | Attack by the alcohol (1-octanol) on the acyl-enzyme intermediate. |

| Key Intermediate | Tetrahedral intermediate. | Covalent acyl-enzyme complex. |

| Leaving Group | Water (H₂O) is eliminated. | The enzyme is regenerated. |

| Reaction Conditions | High temperatures, strong acid. | Mild temperatures, neutral pH. |

Future Research Directions for Octyl Isooctanoate

Development of Sustainable Synthetic Routes

The conventional synthesis of esters often relies on chemical catalysts and conditions that may not align with modern green chemistry principles. Future research should prioritize the development of more sustainable and efficient synthetic pathways for producing octyl isooctanoate.

Key research areas include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers a highly promising green alternative. mdpi.comiith.ac.in Research should focus on optimizing reaction conditions for lipase-catalyzed synthesis of this compound, exploring aspects like enzyme immobilization for easier recovery and reuse, which is a key requirement for industrial application. mdpi.commdpi.com Studies on the enzymatic synthesis of similar esters, such as thymol (B1683141) octanoate (B1194180) and octyl formate (B1220265), have demonstrated high conversion rates and the potential for creating novel biocatalysts. mdpi.commdpi.com This approach avoids harsh chemicals and typically proceeds under mild conditions, reducing energy consumption. iith.ac.inmdpi.com

Renewable Feedstocks: A significant step towards sustainability involves sourcing raw materials from renewable origins. Future work should investigate the production of the precursor molecules—octanol (B41247) and isooctanoic acid—from biomass. The development of bio-based feedstocks would substantially lower the carbon footprint of this compound.

Green Solvents and Solvent-Free Systems: Traditional organic solvents are often volatile and toxic. nih.gov Research into alternative reaction media, such as ionic liquids or biodegradable solvents, can reduce the environmental impact. nih.gov Furthermore, developing solvent-less reaction systems, which have been successfully applied to other ester syntheses, represents an ideal green chemistry approach by eliminating solvent use entirely. mdpi.commdpi.com

Energy-Efficient Processes: Exploring energy sources like microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. nih.gov This technique is now recognized as a conventional tool in synthetic chemistry that contributes to greener processes. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Synthesis | Sustainable Future Routes |

|---|---|---|

| Catalyst | Strong acids (e.g., sulfuric acid) | Immobilized lipases, sustainable metal catalysts csic.es |

| Raw Materials | Petrochemical-based | Biomass-derived octanol and isooctanoic acid |

| Solvent | Toluene, Hexane nih.gov | Ionic liquids, biodegradable solvents, or solvent-free systems mdpi.comnih.gov |

| Energy Input | High-temperature reflux | Mild temperatures, microwave-assisted synthesis nih.gov |

| Byproducts | Acidic waste, solvent waste | Minimal, biodegradable byproducts |

Advanced Applications in Emerging Technologies

While this compound is established in traditional sectors, its unique properties merit investigation for use in emerging high-tech fields. Research in this area could significantly elevate the compound's value and utility.

Future research should explore:

Perovskite Solar Cells (PSCs): Tin-based perovskites are a promising, less-toxic alternative to lead-based versions for solar energy, but they suffer from instability. mdpi.com Recent studies have shown that stannous (tin) iso-octanoate can be used as an additive in the fabrication of tin-lead alloyed perovskite solar cells. researchgate.net Future research could further investigate the role of the isooctanoate ligand in passivating defects, reducing the oxidation of Sn²⁺, and improving the crystallinity and morphology of the perovskite film, which are critical for enhancing power conversion efficiency (PCE) and operational stability. researchgate.netfluxim.com

Advanced Lubricants and Dielectric Fluids: With the rise of electric vehicles and advanced electronics, there is a growing demand for high-performance fluids. Research could focus on evaluating this compound as a base oil or functional additive in synthetic lubricants and dielectric fluids, particularly those based on renewable esters. Its properties could be tailored for applications requiring specific thermal stability, viscosity, and electrical insulation.

Smart Materials and Functional Fluids: The field of advanced materials offers opportunities for incorporating esters into systems like phase change materials (PCMs) for thermal energy storage or as functional additives in polymers. researchgate.netsunchemical.com Studies could explore how this compound, potentially modified, could contribute to the development of materials with tunable thermal or mechanical properties.

Table 2: Potential Emerging Technology Applications for this compound

| Technology Area | Specific Application | Potential Role of this compound |

|---|---|---|

| Renewable Energy | Perovskite Solar Cells (PSCs) mdpi.com | As stannous iso-octanoate, to stabilize the perovskite layer and improve efficiency and longevity. researchgate.net |

| Advanced Electronics | Dielectric Fluids / Photoresists kayakuam.com | As a component in insulating fluids for transformers or as a specialty solvent in microelectronics manufacturing. |

| Energy Storage | Phase Change Materials (PCMs) | As a bio-based latent heat storage medium for thermal management applications. researchgate.net |

| High-Performance Polymers | Plasticizers / Additives | As a specialty plasticizer to impart flexibility or other functional properties to advanced polymers. |

Comprehensive Environmental Impact Assessment Methodologies

To ensure the long-term viability and acceptance of this compound, a thorough understanding of its environmental footprint is essential. Future research must employ comprehensive assessment methodologies that go beyond basic toxicity data.

Key assessment frameworks to be applied include:

Life Cycle Assessment (LCA): This standardized method (ISO 14040/14044) provides a holistic "cradle-to-grave" analysis of the environmental impacts associated with a product. tandfonline.com An LCA of this compound should be conducted, evaluating impacts across all stages: raw material extraction, chemical synthesis, use phase, and end-of-life (disposal or recycling). tandfonline.comnih.gov The assessment should quantify metrics across multiple impact categories, such as global warming potential (GWP), ozone layer depletion, human toxicity, and ecotoxicity. scottbader.compjoes.com Comparing different synthetic routes (e.g., conventional vs. enzymatic) using LCA would provide clear data on which process is truly "greener". pjoes.com

Environmental Risk Assessment (ERA): While an LCA evaluates potential impacts, an ERA assesses the likelihood of harm occurring under specific exposure scenarios. frontiersin.org For this compound, this would involve modeling its environmental fate (persistence, degradation pathways) and potential exposure concentrations in soil and aquatic systems. frontiersin.orgpjoes.com The results would then be compared to ecotoxicological data to determine the risk to various organisms. frontiersin.org This is particularly important for esters, where aquatic toxicity can be a concern. nih.govpjoes.com

Regulatory Frameworks (e.g., REACH): The EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to demonstrate that their substances can be used safely. kemi.secefic.org Future research should ensure that all data generated for this compound aligns with the rigorous requirements of such regulatory bodies. This involves not only hazard assessment but also developing clear risk management measures for all identified uses. kemi.seeuropa.eu

Table 3: Stages of a Life Cycle Assessment (LCA) for this compound

| LCA Stage | Description | Key Considerations for this compound |

|---|---|---|

| 1. Goal and Scope Definition | Defining the purpose, system boundaries, and functional unit of the study. | Comparing petrochemical vs. bio-based synthetic routes; cradle-to-gate or cradle-to-grave analysis. scottbader.com |

| 2. Life Cycle Inventory (LCI) | Quantifying all inputs (energy, raw materials) and outputs (emissions, waste) for each process in the life cycle. acmanet.org | Data collection on energy consumption for synthesis, transport distances, and waste generation. |

| 3. Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts associated with the LCI results. tandfonline.com | Calculating Global Warming Potential (kg CO₂ eq), Eutrophication Potential, and Human Toxicity. pjoes.com |

| 4. Interpretation | Analyzing the results to draw conclusions and make recommendations. | Identifying the life cycle stage with the highest environmental impact and suggesting improvement strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.